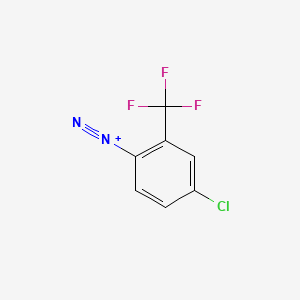![molecular formula C15H27O5PSi2 B13419784 Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate CAS No. 62591-74-6](/img/structure/B13419784.png)
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is an organophosphorus compound characterized by the presence of a benzyl group, a phosphoryl group, and two trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate typically involves the reaction of benzyl acetate with a phosphorylating agent in the presence of trimethylsilyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Benzyl acetate} + \text{Phosphorylating agent} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates and phosphonates.
Aplicaciones Científicas De Investigación
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate involves the interaction of its phosphoryl group with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions at the phosphoryl site. The compound can participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl phosphate
- Benzyl phosphate
- Bis(trimethylsilyl)phosphoryl chloride
Uniqueness
Benzyl {bis[(trimethylsilyl)oxy]phosphoryl}acetate is unique due to the combination of benzyl and trimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science, distinguishing it from other similar compounds.
Propiedades
Número CAS |
62591-74-6 |
|---|---|
Fórmula molecular |
C15H27O5PSi2 |
Peso molecular |
374.52 g/mol |
Nombre IUPAC |
benzyl 2-bis(trimethylsilyloxy)phosphorylacetate |
InChI |
InChI=1S/C15H27O5PSi2/c1-22(2,3)19-21(17,20-23(4,5)6)13-15(16)18-12-14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3 |
Clave InChI |
HCBPTKWYEFOCHM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OP(=O)(CC(=O)OCC1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)


![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)






![Methyl 7-methylcyclopenta[c]pyran-4-carboxylate](/img/structure/B13419781.png)

